Absolute Configuration (4R,5S) vs. (4S,5R) Enantiomer: Chiral Identity Defines Biological and Crystallographic Properties
The target compound possesses the (4R,5S) absolute configuration, making it the non-identical enantiomer of the oxazolidinone core found in the clinical CETP inhibitor anacetrapib, which is based on the (4S,5R) isomer [1]. Single-crystal X-ray diffraction of the (4S,5R) enantiomer reveals it crystallizes in the monoclinic space group P2(1) with unit cell parameters a = 11.867(4) Å, b = 5.6968(19) Å, c = 20.258(7) Å, β = 91.866(4)°, Z = 4, and density Dx = 1.520 Mg/m³, with the oxazolidinone ring adopting a twist conformation and forming N–H···O hydrogen bonds [2]. The (4R,5S) enantiomer will exhibit opposite optical rotation and a mirror-image crystal lattice with identical unit cell dimensions but opposite absolute structure, directly affecting chiral recognition in biological assays.
| Evidence Dimension | Absolute configuration and crystallographic parameters |
|---|---|
| Target Compound Data | (4R,5S) enantiomer; crystal lattice is mirror image of (4S,5R) form; opposite optical rotation |
| Comparator Or Baseline | (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one (CAS 875444-08-9): space group P2(1), a = 11.867(4) Å, b = 5.6968(19) Å, c = 20.258(7) Å, β = 91.866(4)°, Dx = 1.520 Mg/m³, R = 0.0562 for 3675 reflections |
| Quantified Difference | Identical unit cell dimensions but opposite absolute structure (Flack parameter inverted); chiroptical rotation sign reversed |
| Conditions | Single-crystal X-ray diffraction at 293 K (comparator data); optical rotation measurement in specified solvent for target compound verification |
Why This Matters
Procuring the incorrect enantiomer will invert the three-dimensional presentation of the pharmacophore, potentially abolishing target binding or producing an undesired biological response in CETP inhibition or related assays.
- [1] Bitam S, Hamadache M, Salah H. 2D QSAR studies on a series of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. SAR QSAR Environ Res. 2020;31(6):423-438. doi:10.1080/1062936X.2020.1765195 View Source
- [2] Cui H, Zhao Q, Chen F, Chai X, Zou Y, Hu HG, Jin YS, Yu S. Synthesis and Crystal Structure of (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one. Asian J Chem. 2013;25(14):8043-8046. View Source
